REACTION_CXSMILES
|
C([CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:12]([I:15])=[CH:11][C:7]=1[C:8]([OH:10])=O)(O)=O.[C:16](OC(=O)C)(=[O:18])[CH3:17].C([O-])(=O)C.[Na+].C(O)(=O)C>O>[I:15][C:12]1[CH:13]=[CH:14][C:6]2[O:5][CH:4]=[C:8]([O:10][C:16](=[O:18])[CH3:17])[C:7]=2[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)COC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
STIRRING
|
Details
|
to stir for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
collect the resulting precipitate
|
Type
|
FILTRATION
|
Details
|
via vacuum filtration
|
Type
|
WASH
|
Details
|
Wash the solid with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC2=C(C(=CO2)OC(C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |